1-(3-Cyclopropylphenyl)ethan-1-amine

描述

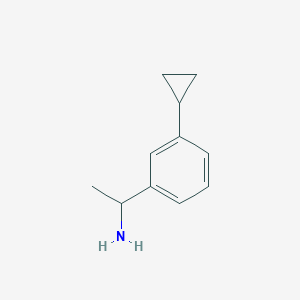

1-(3-Cyclopropylphenyl)ethan-1-amine is a secondary amine characterized by a cyclopropyl-substituted phenyl ring at the meta position of the ethylamine backbone. This structural motif imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Structure

2D Structure

属性

IUPAC Name |

1-(3-cyclopropylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8(12)10-3-2-4-11(7-10)9-5-6-9/h2-4,7-9H,5-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRIGTRPKTZQKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C2CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(3-Cyclopropylphenyl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-cyclopropylbenzaldehyde with an amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions are usually mild, with the reaction being carried out at room temperature or slightly elevated temperatures.

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

化学反应分析

1-(3-Cyclopropylphenyl)ethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines, depending on the reducing agent and conditions used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions employed.

科学研究应用

1-(3-Cyclopropylphenyl)ethan-1-amine has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.

Medicine: Research into the pharmacological properties of this compound has shown potential for the development of new therapeutic agents. Its structural features may contribute to its activity as a ligand for specific biological targets.

Industry: The compound is utilized in the production of specialty chemicals and materials, where its unique properties can enhance the performance of the final products.

作用机制

The mechanism of action of 1-(3-Cyclopropylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

相似化合物的比较

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Pharmacological and Functional Insights

- Antibacterial Activity : The bromophenyl analogue () demonstrates potent antibacterial effects, likely due to bromine’s electronegativity and steric bulk enhancing target binding .

- Metabolic Stability : Fluorinated derivatives (e.g., ) exhibit enhanced stability due to fluorine’s metabolic resistance, whereas cyclopropyl groups (target compound) improve lipophilicity for membrane penetration .

- Reactivity : Bromine and chlorine substituents () enable cross-coupling reactions, contrasting with the ketone in , which is prone to nucleophilic additions .

生物活性

1-(3-Cyclopropylphenyl)ethan-1-amine, also known as a cyclopropyl derivative of phenethylamine, has garnered attention in pharmacological research due to its unique structural characteristics and biological activities. This compound is classified as a secondary amine, featuring a cyclopropyl group attached to a phenyl ring, which influences its interactions with biological targets.

The molecular formula of this compound is , with a molecular weight of approximately 189.25 g/mol. Its structure can be represented as follows:

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a modulator of various enzymes and receptors. Its mechanism of action includes:

- Binding Affinity : The compound demonstrates selective binding to specific receptors, which may lead to modulation of neurotransmitter systems.

- Agonist/Antagonist Properties : Depending on the target, it can act as either an agonist or antagonist, influencing various biochemical pathways.

Table 1: Summary of Biological Activities

| Biological Target | Activity Type | Observed Effects |

|---|---|---|

| Dopamine Receptors | Agonist | Increased dopamine signaling |

| Serotonin Receptors | Antagonist | Reduced serotonin activity |

| Enzymes | Inhibitor | Modulation of metabolic pathways |

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

- Neuropharmacological Studies : Research has shown that this compound can penetrate the blood-brain barrier, making it a candidate for treating neurological disorders. For instance, in animal models, it was observed to enhance dopaminergic activity, suggesting potential therapeutic effects in conditions like Parkinson's disease.

- Metabolic Stability : Studies have indicated that modifications to the cyclopropyl group can enhance metabolic stability and solubility, which are crucial for drug development. For example, derivatives with altered side chains showed improved pharmacokinetic profiles while maintaining biological activity.

- Comparison with Analogues : A comparative analysis with structurally similar compounds revealed that this compound has unique properties due to its specific steric configuration. This uniqueness is highlighted in Table 2 below.

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2-Cyclopropylphenyl)ethan-1-amine | Cyclopropyl group in different position | Different reactivity due to substitution position |

| 2-(3-Cyclopropylphenyl)ethan-1-amine hydrochloride | Hydrochloride salt form | Enhanced solubility and stability |

| 3-(Cyclopropylphenyl)propan-1-amine | Longer carbon chain | Potentially different biological activity |

The mechanism by which this compound exerts its effects involves interaction with target proteins through hydrogen bonding and hydrophobic interactions. This leads to alterations in receptor conformation and subsequent changes in cellular signaling pathways.

常见问题

Basic: What are the standard synthetic routes for 1-(3-Cyclopropylphenyl)ethan-1-amine, and what reagents are typically employed?

Methodological Answer:

The synthesis of this compound typically involves reductive amination or catalytic hydrogenation. A common approach includes:

- Reduction of oximes : Using heterogeneous palladium catalysts under mild conditions (1 atm H₂ in water) to reduce oxime intermediates to primary amines .

- Lithium aluminum hydride (LiAlH₄) : For reducing nitriles or imines to amines, though selectivity may require controlled conditions .

- Nucleophilic substitution : Reacting cyclopropyl-containing precursors with ethylamine derivatives in the presence of bases like NaH .

Key reagents include LiAlH₄, NaBH₄, Pd/C, and H₂ gas. Yield optimization often requires adjusting solvent polarity (e.g., ethanol vs. DCM) and reaction time .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H and ¹³C NMR : Critical for confirming structure. For example, 1-(4-ethylphenyl)ethan-1-amine (a structural analog) shows δ ~1.2 ppm (CH₃), δ ~3.8 ppm (CH₂NH₂), and aromatic protons at δ ~7.2–7.4 ppm .

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ calculated: 176.1310, observed: 176.1305) .

- IR Spectroscopy : Identifies NH₂ stretches (~3350 cm⁻¹) and cyclopropyl ring vibrations (~1000–1100 cm⁻¹) .

Advanced: How can researchers optimize the synthesis of this compound under mild reaction conditions?

Methodological Answer:

- Catalytic Hydrogenation : Use Pd-based catalysts (e.g., Pd/C) with H₂ (1 atm) in aqueous media at 25–40°C to reduce oximes or nitro intermediates. This minimizes side reactions and improves atom economy .

- Flow Chemistry : Continuous-flow systems enhance reaction control for cyclopropane-containing amines, reducing decomposition risks .

- Solvent Screening : Polar aprotic solvents (e.g., THF) improve solubility, while additives like 4-methylmorpholine stabilize intermediates .

Advanced: How can contradictory spectral data (e.g., NMR shifts) for this compound be resolved?

Methodological Answer:

- Dynamic NMR Studies : Detect conformational changes caused by the cyclopropyl ring’s strain, which may split signals .

- Isotopic Labeling : Use ¹⁵N-labeled amines to distinguish NH₂ signals from solvent artifacts .

- Comparative Analysis : Cross-reference with analogs like 1-(4-ethylphenyl)ethan-1-amine (δ 7.2–7.4 ppm for aromatic protons) to validate assignments .

Application: What strategies are used to study the interaction of this compound with enzymes?

Methodological Answer:

- Kinetic Assays : Monitor enzyme inhibition via UV-Vis spectroscopy using substrates like p-nitrophenyl acetate for esterases .

- Docking Simulations : Computational tools (e.g., AutoDock Vina) predict binding affinities to targets like monoamine oxidases, leveraging the cyclopropyl group’s rigidity .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with enzymes such as cytochrome P450 isoforms .

Advanced: How can computational methods guide the retrosynthesis of this compound?

Methodological Answer:

- AI-Driven Retrosynthesis : Platforms like Pistachio or Reaxys propose routes using cyclopropanation of styrene derivatives followed by amination .

- DFT Calculations : Predict transition states for cyclopropane ring formation (e.g., Simmons-Smith reaction) to optimize stereochemistry .

- Database Mining : Identify precedents for similar amines, such as 1-(thiophen-3-yl)cyclopropanamine, to adapt reaction conditions .

Basic: What are the stability challenges of this compound under storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the cyclopropyl ring .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis; anhydrous solvents (e.g., DCM) are recommended for long-term storage .

Advanced: How to analyze enantiomeric purity of this compound derivatives?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to resolve enantiomers .

- Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration, especially for R/S isomers .

- Mosher’s Method : Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to assign stereochemistry via ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。